

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No.: B1581720

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of **Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**, a versatile chemical intermediate. We will delve into its molecular structure, physicochemical properties, a robust synthetic pathway, and its significant potential as a precursor in the synthesis of complex molecules, particularly heterocyclic scaffolds relevant to drug discovery.

Core Molecular Profile: Structure and Identifiers

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a β,δ -diketo ester. Its structure is characterized by a central butanoate chain functionalized with two ketone groups at the C2 and C4 positions, an ethyl ester, and a 4-chlorophenyl group attached to the C4 ketone. This arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.

The definitive identification of this compound is established through its unique chemical identifiers.

Identifier	Value	Source
Molecular Formula	C12H11ClO4	[1] [2]
IUPAC Name	ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate	[2]
CAS Number	5814-38-0	[3]
Molecular Weight	254.67 g/mol	[2]
SMILES	CCOC(=O)C(=O)CC(=O)C1=C C=C(C=C1)Cl	[1]
InChI	InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3	[1]
InChIKey	BDFNRYYGGOPNIAG- UHFFFAOYSA-N	[1]

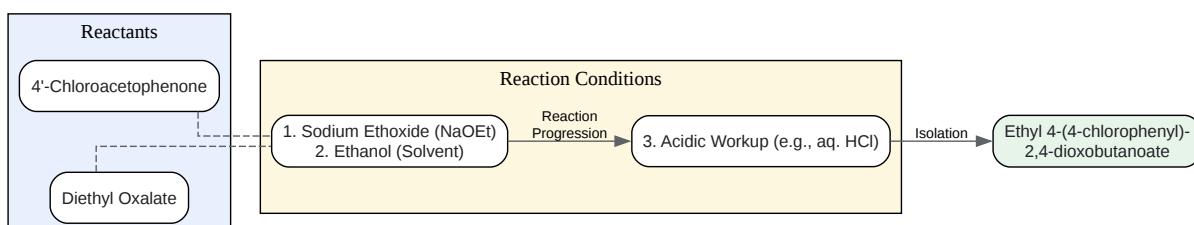
Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of the known and predicted properties for **Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**.

Property	Value	Notes
Melting Point	61-62.5 °C	(decomposition)
Boiling Point	392.8 ± 22.0 °C	(Predicted)
Appearance	Solid	Inferred from melting point
XLogP (Predicted)	2.5	A measure of lipophilicity. [1]

Synthesis via Mixed Claisen Condensation

The most logical and efficient synthesis of **Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** is a mixed (or crossed) Claisen condensation.[\[4\]](#)[\[5\]](#) This powerful carbon-carbon bond-forming


reaction is ideal for coupling a ketone with an ester.

Mechanistic Rationale

The strategy involves the reaction between 4'-chloroacetophenone and a non-enolizable ester, diethyl oxalate.[5]

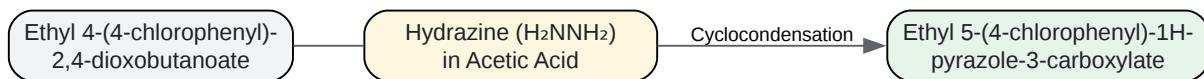
- Nucleophile (Donor): 4'-chloroacetophenone possesses acidic α -protons, which can be abstracted by a strong base to form a nucleophilic enolate.
- Electrophile (Acceptor): Diethyl oxalate lacks α -protons and therefore cannot self-condense, making it an excellent electrophilic partner.[5]
- Base Selection: Sodium ethoxide is the base of choice. Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a competing side reaction that would lead to a mixture of products.[4] The base must be used in a stoichiometric amount because the final deprotonation of the β -keto ester product is the thermodynamic driving force for the reaction.[4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via Claisen condensation.

Experimental Protocol


This protocol is a representative procedure based on established chemical principles.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.0 eq) in small portions to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has dissolved.
- Addition of Reactants: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add 4'-chloroacetophenone (1.0 eq) dropwise, followed by the dropwise addition of diethyl oxalate (1.1 eq).
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (to pH ~2-3). The acidic workup neutralizes the enolate and any remaining base, causing the product to precipitate.
- Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**.

Structural Elucidation and Spectroscopic Signature

Keto-Enol Tautomerism

A key structural feature of β -dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 2. 5814-38-0 | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]
- 3. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE | 5814-38-0 [chemicalbook.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581720#ethyl-4-4-chlorophenyl-2-4-dioxobutanoate-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com